2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride
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Overview
Description
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is a heterocyclic compound with the empirical formula C8H14Cl2N2S and a molecular weight of 241.18 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring system, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone or aldehyde, followed by cyclization and subsequent methylation . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)ethylamine dihydrochloride
- tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate
- N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
Uniqueness
Compared to similar compounds, 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine dihydrochloride is unique due to its specific methylation pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain synthetic and research applications where other compounds may not be as effective .
Properties
CAS No. |
2703781-63-7 |
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Molecular Formula |
C8H14Cl2N2S |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h6H,2-4,9H2,1H3;2*1H |
InChI Key |
VZQURSGMMCSFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)CC(CC2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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